2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone
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Overview
Description
2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as methanol or ethanol and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form corresponding alcohols.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation Reactions: Products include oxides and ketones.
Reduction Reactions: Products include alcohols and corresponding reduced forms of the compound.
Scientific Research Applications
2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and antifungal effects. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-(Difluoromethoxy)-1H-benzimidazole
- 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates
Uniqueness
2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone is unique due to the presence of both chloro and difluoromethoxy groups, which enhance its pharmacological properties. The combination of these functional groups contributes to its high potency and selectivity in various biological activities .
Properties
Molecular Formula |
C10H6ClF2NO3 |
---|---|
Molecular Weight |
261.61 g/mol |
IUPAC Name |
2-chloro-1-[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]ethanone |
InChI |
InChI=1S/C10H6ClF2NO3/c11-4-6(15)5-2-1-3-7-8(5)14-10(16-7)17-9(12)13/h1-3,9H,4H2 |
InChI Key |
WERVSRVUJVOZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(=O)CCl |
Origin of Product |
United States |
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